![molecular formula C24H26N2O5S2 B306298 4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTS and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of DMTS is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways involved in inflammation and tumor growth. DMTS also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMTS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. DMTS has also been found to have neuroprotective effects and improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMTS in lab experiments is its potential to inhibit tumor growth and reduce inflammation. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on DMTS. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action in more detail to better understand how it inhibits tumor growth and reduces inflammation. Additionally, studies could be conducted to investigate the potential use of DMTS in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate, also known as DMTS, is a chemical compound that has potential applications in various scientific research fields. It is synthesized using a specific method and has been studied for its anti-tumor, anti-inflammatory, and neuroprotective properties. While the mechanism of action is not fully understood, DMTS has been found to inhibit the activity of certain enzymes and pathways involved in inflammation and tumor growth. Future research directions include investigating its potential use in treating neurological disorders and studying the mechanism of action in more detail.
Synthesemethoden
DMTS is synthesized using a specific method that involves the reaction of 4-bromo-2,5-dimethyl-1H-pyrrole with morpholine-4-carbodithioic acid and 4-methoxybenzenesulfonyl chloride. This reaction results in the formation of DMTS as a white solid.
Wissenschaftliche Forschungsanwendungen
DMTS has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. DMTS has also been found to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate |
---|---|
Molekularformel |
C24H26N2O5S2 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
[4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-16-23(24(32)25-12-14-30-15-13-25)18(2)26(17)19-4-6-21(7-5-19)31-33(27,28)22-10-8-20(29-3)9-11-22/h4-11,16H,12-15H2,1-3H3 |
InChI-Schlüssel |
RBJOWSCMWFLXMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.